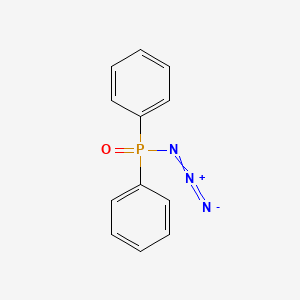

DIPHENYLPHOSPHINYL AZIDE

Cat. No. B1619184

Key on ui cas rn:

4129-17-3

M. Wt: 243.2 g/mol

InChI Key: MKRTXPORKIRPDG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04092466

Procedure details

Following a previously [Paciorek et al, Inorg. Nucl. Chem. Letters, 2, 39 (1966)] developed procedure, diphenylphosphinyl chloride (14.87 g, 62.86mmol) was introduced into a tube (in the inert atmosphere enclosure). Trimethylsilyl azide (10.45 g, 90.69 mmol) was then condensed onto this material on a vacuum line at liquid nitrogen temperature. The tube was sealed in vacuo and heated at 60° C for 48 hr. Thereafter, it was cooled, opened to a vacuum system and the volatiles were collected in a liquid nitrogen trap (originally without pumping at room temperature, finally with pumping at 70° C). The total time required to remove the volatiles (excess (CH3)3SiN3 and the by-product (CH3)3SiCl) was 16 hr. A quantitative yield of pure diphenylphosphinyl azide was realized.

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([P:7](Cl)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Si]([N:20]=[N+:21]=[N-:22])(C)C>>[C:1]1([P:7]([N:20]=[N+:21]=[N-:22])([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

14.87 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

10.45 g

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](C)(C)N=[N+]=[N-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was introduced into a tube (in the inert atmosphere enclosure)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed onto this material on a vacuum line at liquid nitrogen temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The tube was sealed in vacuo

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Thereafter, it was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the volatiles were collected in a liquid nitrogen trap (originally

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

without pumping at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with pumping at 70° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the volatiles (excess (CH3)3SiN3

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |